Cas no 2361883-02-3 (N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a specialized chemical compound featuring a piperidine-4-carboxamide core functionalized with a 4-fluorophenoxyethyl group and an acrylamide moiety. The presence of the fluorophenoxyethyl substituent enhances its potential for targeted interactions, while the acrylamide group offers reactivity for further derivatization or polymerization. This structure suggests utility in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors or other biologically active molecules. The compound’s well-defined synthetic route and modifiable functional groups make it a versatile intermediate for research applications. Its stability and purity are critical for reproducible results in experimental settings.
N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide structure
2361883-02-3 structure
Product name:N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
CAS No:2361883-02-3
MF:C17H21FN2O3
MW:320.358648061752
CID:6525006
PubChem ID:145903974

N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2361883-02-3
    • Z3664805279
    • EN300-26578315
    • N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
    • Inchi: 1S/C17H21FN2O3/c1-2-16(21)20-10-7-13(8-11-20)17(22)19-9-12-23-15-5-3-14(18)4-6-15/h2-6,13H,1,7-12H2,(H,19,22)
    • InChI Key: HKQYYCURQLAGFO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCCNC(C1CCN(C(C=C)=O)CC1)=O

Computed Properties

  • Exact Mass: 320.15362070g/mol
  • Monoisotopic Mass: 320.15362070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 58.6Ų

N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578315-0.05g
N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
2361883-02-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

N-[2-(4-Fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide (CAS No. 2361883-02-3): An Overview of a Promising Compound in Medicinal Chemistry

N-[2-(4-Fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide (CAS No. 2361883-02-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The molecular structure of N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is characterized by a piperidine ring substituted with a prop-2-enoyl group and an N-substituted 2-(4-fluorophenoxy)ethyl moiety. The presence of the fluorine atom in the phenoxy group adds to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. This structural feature is particularly important for optimizing the compound's pharmacokinetic and pharmacodynamic properties.

Recent studies have focused on the biological activity of N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. Additionally, it has demonstrated potent anti-inflammatory effects in animal models of inflammatory diseases, suggesting its potential for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another promising application of N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is in the field of neuroprotection. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and neurotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the modulation of intracellular signaling pathways, including those related to apoptosis and autophagy.

In terms of pharmacokinetics, N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide exhibits favorable properties. It has been shown to have good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Furthermore, it shows low toxicity in preclinical toxicity studies, indicating a favorable safety profile for further clinical development.

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves several steps, including the preparation of the key intermediates and their subsequent coupling reactions. The synthetic route is well-documented in the literature and can be optimized for large-scale production, which is essential for clinical trials and eventual commercialization.

Despite its promising potential, further research is needed to fully understand the mechanism of action and optimize the therapeutic index of N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide. Ongoing studies are exploring its efficacy in various disease models and its safety profile in different species. These efforts will provide valuable insights into its potential as a therapeutic agent.

In conclusion, N-[2-(4-fluorophenoxy)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide (CAS No. 2361883-02-3) represents a promising candidate in the development of new drugs for treating inflammatory and neurodegenerative diseases. Its unique structural features, combined with its favorable biological activity and pharmacokinetic properties, make it an attractive target for further investigation and development.

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